molecular formula C19H20ClN7O2 B2456075 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 920369-20-6

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No. B2456075
CAS RN: 920369-20-6
M. Wt: 413.87
InChI Key: XCUIEZJZRNTIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It has a molecular weight of 372.9 g/mol . The structure includes a piperazine ring attached to a 4-chlorophenyl group and a triazolopyrimidine moiety .


Synthesis Analysis

Pyrazines and pyridazines fused to 1,2,3-triazoles, similar to the triazolopyrimidine in the compound, can be synthesized through a variety of routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring attached to a 4-chlorophenyl group and a triazolopyrimidine moiety . The structure is complex, with a topological polar surface area of 41.8 Ų .


Chemical Reactions Analysis

The compound, like other 1,2,4-triazole derivatives, may have potential antibacterial properties . Further studies are needed to confirm this and to explore other potential chemical reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.9 g/mol, an XLogP3-AA value of 2.5, and a formal charge of 1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 and a complexity of 623 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. In the case of this compound, it exhibits inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising antiviral effects with an IC50 value of 7.53 μmol/L . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown potent antiviral activity against Coxsackie B4 virus .

Anticancer Properties

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated for its potential as an anticancer agent. While specific studies on this compound are limited, related derivatives have demonstrated antitumor activity. Further research could explore its effects on cancer cell lines .

Antioxidant Activity

Indole derivatives often possess antioxidant properties. Although direct evidence for this specific compound is scarce, its structural features suggest potential antioxidant effects. Further studies are needed to confirm its antioxidant activity .

Antimicrobial Effects

Indole derivatives, including those with [1,2,3]triazolo[4,5-d]pyrimidine moieties, have been investigated for antimicrobial properties. While no direct data exists for this compound, it may exhibit antibacterial or antifungal effects. Future research should explore its activity against specific pathogens .

Anticholinesterase Activity

Indole derivatives have been studied as potential anticholinesterase agents. Although not specifically tested for this compound, its indole scaffold suggests it could interact with cholinesterase enzymes. Further assays are necessary to evaluate its anticholinesterase properties .

Potential Therapeutic Applications

Given the diverse biological activities associated with indole derivatives, this compound holds promise for newer therapeutic possibilities. Researchers should continue exploring its pharmacological effects, including potential applications in drug development .

Future Directions

Future research could focus on further elucidating the compound’s mechanism of action, potential therapeutic uses, and safety profile. Given the compound’s complex structure and the biological activities of similar compounds, it may have potential applications in medicinal chemistry .

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O2/c20-13-3-5-14(6-4-13)27-18-16(23-24-27)17(21-12-22-18)25-7-9-26(10-8-25)19(28)15-2-1-11-29-15/h3-6,12,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUIEZJZRNTIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.